Cas no 2580221-73-2 (methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate)
methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate
- 2580221-73-2
- EN300-27726959
- methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate
-
- Inchi: 1S/C12H14FNO2/c1-16-11(15)6-12(7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3
- InChI Key: HYFJWMOKGXFZMH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1(CC(=O)OC)CNC1
Computed Properties
- Exact Mass: 223.10085685g/mol
- Monoisotopic Mass: 223.10085685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.3Ų
methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27726959-0.05g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 95.0% | 0.05g |
$983.0 | 2025-03-19 | |
| Enamine | EN300-27726959-0.1g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 95.0% | 0.1g |
$1031.0 | 2025-03-19 | |
| Enamine | EN300-27726959-0.25g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 95.0% | 0.25g |
$1078.0 | 2025-03-19 | |
| Enamine | EN300-27726959-0.5g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 95.0% | 0.5g |
$1124.0 | 2025-03-19 | |
| Enamine | EN300-27726959-1.0g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 95.0% | 1.0g |
$1172.0 | 2025-03-19 | |
| Enamine | EN300-27726959-2.5g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 95.0% | 2.5g |
$2295.0 | 2025-03-19 | |
| Enamine | EN300-27726959-5.0g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 95.0% | 5.0g |
$3396.0 | 2025-03-19 | |
| Enamine | EN300-27726959-10.0g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 95.0% | 10.0g |
$5037.0 | 2025-03-19 | |
| Enamine | EN300-27726959-1g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 1g |
$1172.0 | 2023-09-10 | ||
| Enamine | EN300-27726959-5g |
methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate |
2580221-73-2 | 5g |
$3396.0 | 2023-09-10 |
methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate
Professional Introduction to Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate (CAS No. 2580221-73-2)
Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate, identified by its CAS number 2580221-73-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the azetidine class, which has garnered considerable attention due to its versatile structural framework and potential applications in drug development. The presence of a 4-fluorophenyl group in its molecular structure enhances its pharmacological properties, making it a valuable candidate for further research and development.
The chemical structure of Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate consists of an azetidine ring substituted with a carboxylate ester at the 3-position and a phenyl ring at the 2-3 position. The 4-fluorophenyl moiety introduces a fluorine atom, which is known to modulate the electronic properties of the aromatic ring and influence the compound's interactions with biological targets. This feature has been widely exploited in medicinal chemistry to enhance binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on fluorinated compounds due to their improved pharmacokinetic profiles and enhanced biological activity. The incorporation of fluorine into drug molecules can lead to increased lipophilicity, reduced susceptibility to metabolic degradation, and improved binding affinity to enzymes and receptors. Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate exemplifies these advantages, making it a promising scaffold for developing novel therapeutic agents.
One of the most compelling aspects of Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate is its potential application in the treatment of various diseases. For instance, studies have shown that azetidine derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound may enhance its efficacy against certain pathogens or cancer cell lines by targeting specific biological pathways. Furthermore, the fluorine atom at the phenyl ring can improve the compound's bioavailability and reduce off-target effects, thereby increasing its therapeutic index.
The synthesis of Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key steps typically include the formation of the azetidine ring followed by esterification with methyl acetoacetate. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the 4-fluorophenyl group efficiently. These methods not only improve the synthetic route but also enhance scalability for industrial production.
The pharmacological evaluation of Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory processes, suggesting potential applications in treating chronic inflammatory diseases. Additionally, preclinical trials have indicated that this compound may exhibit antitumor activity by disrupting key signaling pathways in cancer cells. These findings underscore the importance of further investigation into this compound's therapeutic potential.
The role of computational chemistry in understanding the behavior of Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate cannot be overstated. Molecular modeling techniques have been utilized to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities, enzyme kinetics, and drug-receptor interactions, which are crucial for optimizing its pharmacological properties. By leveraging computational methods, researchers can accelerate the drug discovery process and identify potential lead compounds more efficiently.
The future prospects for Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate are vast and exciting. As our understanding of disease mechanisms continues to evolve, new opportunities for therapeutic intervention will emerge. This compound represents a prime example of how structural modifications can lead to novel drug candidates with improved efficacy and safety profiles. Continued research efforts are expected to unlock its full potential and pave the way for new treatments across multiple therapeutic areas.
In conclusion, Methyl 2-3-(4-fluorophenyl)azetidin-3-ylacetate(CAS No. 2580221-73-2) is a highly promising compound with significant implications for pharmaceutical research and development. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further exploration. As advancements in synthetic chemistry and computational biology continue to progress, we can anticipate even more innovative applications for this remarkable molecule in the years to come.
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